1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)

Catalog No.
S8545283
CAS No.
2095872-12-9
M.F
C26H24N2O3
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]et...

CAS Number

2095872-12-9

Product Name

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)

IUPAC Name

[(E)-1-[9-ethyl-6-(2-methylbenzoyl)carbazol-3-yl]ethylideneamino] acetate

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C26H24N2O3/c1-5-28-24-12-10-19(17(3)27-31-18(4)29)14-22(24)23-15-20(11-13-25(23)28)26(30)21-9-7-6-8-16(21)2/h6-15H,5H2,1-4H3/b27-17+

InChI Key

SEEVRZDUPHZSOX-WPWMEQJKSA-N

SMILES

CCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=CC=CC=C4C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=CC=CC=C4C

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C(=N/OC(=O)C)/C)C3=C1C=CC(=C3)C(=O)C4=CC=CC=C4C

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) is a complex organic compound that belongs to the carbazole family. Its molecular formula is C26H24N2O3, with a molecular weight of 412.5 g/mol . This compound features a carbazole core substituted with an ethyl group, a 2-methylbenzoyl moiety, and an acetyloxime functional group. The presence of these substituents contributes to its unique chemical properties and biological activities.

Typical of carbonyl compounds and oximes. Notably, it can participate in:

  • Nucleophilic addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Oxime formation: The acetyloxime group can be hydrolyzed or further reacted to yield different derivatives.
  • Photo

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) exhibits significant biological activity, particularly as an efficient photoinitiator in photopolymerization processes. Its structure allows it to effectively generate free radicals upon exposure to UV light, which facilitates the curing of resins and coatings . Additionally, compounds related to carbazole have been studied for their potential anticancer properties, indicating that this compound may also possess bioactive characteristics worth exploring further.

The synthesis of 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) typically involves several steps:

  • Synthesis of the carbazole derivative: This can be achieved through cyclization reactions involving suitable precursors.
  • Formation of the benzoyl moiety: The introduction of the 2-methylbenzoyl group is usually performed via Friedel-Crafts acylation.
  • Oxime formation: The final step involves reacting the carbonyl compound with acetoxime to yield the desired oxime derivative.

These methods may vary based on specific laboratory protocols and available reagents.

This compound has notable applications in:

  • Photopolymerization: It serves as a photoinitiator in UV-curable coatings and inks, enhancing the efficiency of polymerization processes.
  • Research: Its unique structure makes it a valuable compound for studying the properties of carbazole derivatives and their biological activities.
  • Material Science: It is used in developing advanced materials with specific optical and mechanical properties due to its ability to initiate polymerization upon UV exposure .

Interaction studies involving 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) focus on its reactivity with various biological molecules. These studies help elucidate its mechanism of action as a photoinitiator and potential therapeutic agent. Interaction with proteins or nucleic acids could reveal insights into its biological roles and potential applications in medicine.

Several compounds share structural similarities with 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime). Here are some notable examples:

Compound NameStructureUnique Features
9H-CarbazoleC12H9NBasic structure without substituents; used as a precursor.
6-MethylcarbazoleC13H11NMethyl substitution affects electronic properties.
2-Methylbenzoyl chlorideC8H7ClOA reactive acyl chloride used in acylation reactions.

These compounds differ primarily in their substituents and functional groups, which influence their reactivity, biological activity, and applications. The unique combination of substituents in 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) sets it apart, particularly its effectiveness as a photoinitiator compared to simpler derivatives.

Carbazole derivatives have occupied a pivotal role in organic chemistry since their isolation from coal tar in the 19th century. The parent carbazole structure—a tricyclic system comprising two benzene rings fused to a pyrrole ring—provides a robust scaffold for chemical modifications. Early 20th-century studies focused on natural carbazole alkaloids like ellipticine and carbazomycin, which exhibited antitumor and antimicrobial properties. However, the synthetic versatility of carbazoles became fully apparent in the 1980s with the development of conducting polymers and organic light-emitting diodes (OLEDs).

The introduction of electron-withdrawing groups (e.g., carbonyls) and extended π-systems transformed carbazoles from biological curiosities into functional materials. For instance, poly(N-vinylcarbazole) revolutionized photoconductive drum technology in photocopiers. Against this backdrop, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) emerged as part of the third generation of carbazole derivatives optimized for photoinitiation efficiency and thermal stability.

Structural Classification and Nomenclature

Molecular Architecture

The compound’s structure features three critical components:

  • Carbazole Core: A planar heteroaromatic system providing UV absorption and radical stabilization.
  • 2-Methylbenzoyl Substituent: Enhances electron delocalization and modulates absorption wavelength.
  • O-Acetyloxime Group: Serves as the photolabile moiety, generating initiating radicals via Norrish Type I cleavage.

Systematic Nomenclature

  • IUPAC Name: [1-[9-Ethyl-6-(2-methylbenzoyl)carbazol-3-yl]ethylideneamino] acetate
  • Common Synonyms: Irgacure OXE 02, Photoinitiator 8002, HRcure-OXE02

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Formula$$ \text{C}{26}\text{H}{24}\text{N}{2}\text{O}{3} $$
Molecular Weight412.48 g/mol
Melting Point125.5–126.1°C
SMILES NotationCCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=CC=CC=C4C

Significance in Multidisciplinary Research

This oxime ester derivative addresses critical challenges in photopolymerization technology:

Deep-Cure Applications

The compound’s absorption profile ($$ \lambda_{\text{max}} $$ ≈ 350–405 nm) enables curing of thick polymer layers (>500 μm) in UV-LED systems. This is crucial for:

  • 3D Printing: Achieving full-depth curing in stereolithography (SLA) resins
  • Optical Waveguides: Fabricating low-loss polymer optical components

Oxygen Inhibition Resistance

Unlike conventional Type II photoinitiators, the radical flux generated by this compound’s decomposition effectively scavenges dissolved oxygen, minimizing surface tackiness in acrylate coatings.

Semiconductor Lithography

High photon efficiency (≈0.8 quantum yield) and low volatility make it suitable for sub-20 nm photoresist patterning in extreme ultraviolet (EUV) lithography.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Exact Mass

412.17869263 g/mol

Monoisotopic Mass

412.17869263 g/mol

Heavy Atom Count

31

General Manufacturing Information

Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 11-23-2023

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